Vialinin A

Vue d'ensemble

Description

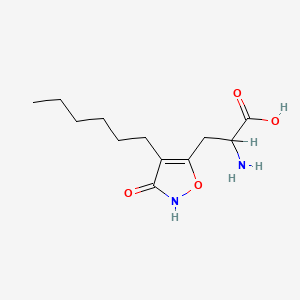

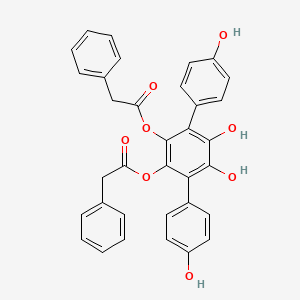

Vialinine A est un composé naturel isolé du champignon chinois Thelephora vialis. C’est un puissant inhibiteur de la production du facteur de nécrose tumorale alpha (TNF-α) et présente de fortes propriétés anti-inflammatoires et antioxydantes . Vialinine A est un dérivé du terphényle, ce qui signifie qu’il est composé de trois noyaux benzéniques reliés en arrangement linéaire .

Applications De Recherche Scientifique

Vialinin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying terphenyl derivatives and their chemical properties.

Mécanisme D'action

Vialinine A exerce ses effets principalement en inhibant l’activité enzymatique de la peptidase spécifique de l’ubiquitine 4 (USP4) et de la peptidase spécifique de l’ubiquitine 5 (USP5) . Cette inhibition entraîne une diminution de la production de TNF-α et d’autres cytokines inflammatoires. De plus, Vialinine A favorise la dégradation de Keap1, améliorant la réponse antioxydante .

Composés similaires :

Vialinine B : Un autre dérivé du terphényle présentant des effets inhibiteurs similaires sur la production de TNF-α.

Aurantiotinine A : Un composé p-terphényle rare présentant une forte capacité de liaison à l’USP4.

Ganbajunine B : Un autre composé antioxydant isolé de Thelephora vialis.

Unicité de Vialinine A : Vialinine A se distingue par son inhibition extrêmement puissante de la production de TNF-α, avec une valeur de CI50 de 90 pM . Son double rôle d’agent anti-inflammatoire et antioxydant en fait un composé unique et précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Analyse Biochimique

Biochemical Properties

Vialinin A interacts with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of TNF-α, USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1) . The interaction of this compound with these biomolecules contributes to its role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce oxidative stress injury, promote the activation of the Keap1-Nrf2-ARE signaling pathway, and increase the protein degradation of Keap1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the deubiquitinating enzymatic activity of USP4, leading to enhanced ubiquitination of Keap1 and subsequently promoting its degradation . This cascade causes the activation of Nrf2-dependent antioxidant response, culminating in a reduction of neuronal apoptosis and the amelioration of neurological dysfunction following ischaemic stroke .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, this compound was administered via lateral ventricular injection at a dose of 2 mg/kg after reperfusion

Méthodes De Préparation

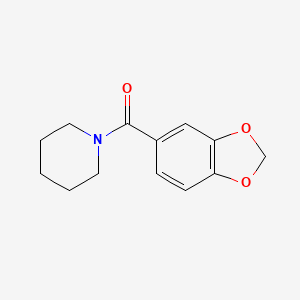

Voies de synthèse et conditions réactionnelles : Vialinine A peut être synthétisé à partir du sésamol par une série de réactions. Les étapes clés comprennent :

Double couplage de Suzuki-Miyaura : Cette réaction implique le couplage d’un triflate d’aryle riche en électrons avec de l’acide phénylboronique.

Dé-méthoxyméthylation : Cette étape est catalysée par la 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Élimination oxydative de l’acétal de méthylène : Cette réaction est réalisée à l’aide de tétraacétate de plomb.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de Vialinine A ne soient pas bien documentées, la voie de synthèse mentionnée ci-dessus fournit une base pour une production potentielle à grande échelle. L’utilisation de réactifs et de conditions courants en synthèse organique suggère que la production industrielle pourrait être réalisable avec optimisation.

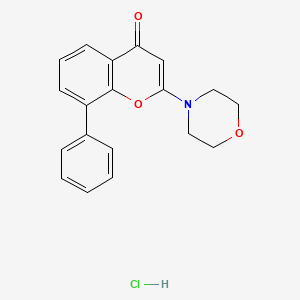

Types de réactions :

Oxydation : Vialinine A présente de fortes propriétés antioxydantes, ce qui indique son implication dans des réactions redox.

Substitution : La présence de plusieurs groupes hydroxyle sur les noyaux benzéniques permet diverses réactions de substitution.

Réactifs et conditions communs :

Réactions d’oxydation : Des agents oxydants courants comme le DDQ et le tétraacétate de plomb sont utilisés dans la synthèse de Vialinine A.

Réactions de substitution : Des réactifs tels que l’acide phénylboronique sont utilisés dans la réaction de couplage de Suzuki-Miyaura.

Principaux produits :

- Le principal produit de ces réactions est la Vialinine A elle-même, qui est synthétisée par les étapes susmentionnées.

4. Applications de la recherche scientifique

Vialinine A a un large éventail d’applications de recherche scientifique :

Chimie : Elle sert de composé modèle pour étudier les dérivés du terphényle et leurs propriétés chimiques.

Comparaison Avec Des Composés Similaires

Vialinin B: Another terphenyl derivative with similar inhibitory effects on TNF-α production.

Aurantiotinin A: A rare p-terphenyl compound with potent USP4 binding capacity.

Ganbajunin B: Another antioxidant compound isolated from Thelephora vialis.

Uniqueness of Vialinin A: this compound stands out due to its extremely potent inhibition of TNF-α production, with an IC50 value of 90 pM . Its dual role as an anti-inflammatory and antioxidant agent makes it a unique and valuable compound for scientific research and potential therapeutic applications.

Propriétés

IUPAC Name |

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468621 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858134-23-3 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

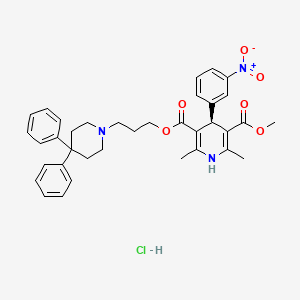

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)